4-Trifluoromethoxythioanisole chemical properties
4-Trifluoromethoxythioanisole chemical properties
An In-Depth Technical Guide to 4-Trifluoromethoxythioanisole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Trifluoromethoxythioanisole, a versatile building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and application. We will explore its unique physicochemical properties, predictable spectroscopic signatures, logical synthetic pathways, and characteristic reactivity, all grounded in established chemical principles.
Introduction: The Strategic Importance of 4-Trifluoromethoxythioanisole
4-Trifluoromethoxythioanisole, also known as 1-(Methylthio)-4-(trifluoromethoxy)benzene, is an aromatic organic compound distinguished by the presence of two electronically influential functional groups: the methylthio (-SCH₃) group and the trifluoromethoxy (-OCF₃) group.[1] The trifluoromethoxy group, in particular, has garnered significant attention in pharmaceutical and agrochemical design.[2][3] Its potent electron-withdrawing nature, high lipophilicity (Hansch π parameter of +1.04), and metabolic stability make it a highly desirable substituent for modulating the properties of bioactive molecules.[2][4] The incorporation of the -OCF₃ group can enhance a drug candidate's membrane permeability, binding affinity, and resistance to oxidative metabolism.[4][5]
The methylthio group, a sulfur analogue of the methoxy group, serves as a versatile chemical handle. It can be readily oxidized to the corresponding sulfoxide and sulfone, providing analogues with altered polarity and hydrogen bonding capabilities—a common strategy in lead optimization. This unique combination of a metabolically robust, lipophilic group and a synthetically flexible handle makes 4-Trifluoromethoxythioanisole a valuable intermediate for creating novel chemical entities.
Physicochemical and Spectroscopic Profile
The physical characteristics of 4-Trifluoromethoxythioanisole are a direct consequence of its molecular structure. The data presented below has been compiled from vendor information and computational predictions, providing a baseline for experimental work.
Data Presentation: Core Properties
| Property | Value | Source |
| CAS Number | 2546-45-4 | [1] |
| Molecular Formula | C₈H₇F₃OS | [1][6] |
| Molecular Weight | 208.20 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Purity | Typically ≥98% | [1][6] |
Note: Experimental data for properties such as boiling point, melting point, and density are not consistently reported in the literature and should be determined empirically.
Spectroscopic Characterization: A Predictive Analysis
While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The aromatic region should display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system). The methyl protons of the -SCH₃ group will appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. The integration of these peaks should correspond to a 4:3 ratio (aromatic:methyl).[7]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the aromatic carbons and one for the methyl carbon. Due to the strong electronegativity of the fluorine atoms, the carbon of the -OCF₃ group will appear as a quartet due to C-F coupling. The carbons directly attached to the sulfur and the trifluoromethoxy group (ipso-carbons) will have unique chemical shifts compared to the other aromatic carbons.
-
¹⁹F NMR (Fluorine NMR): This is a key technique for any fluorinated compound. A single, sharp singlet is expected, as all three fluorine atoms in the -OCF₃ group are chemically equivalent. Its chemical shift will be characteristic of the trifluoromethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.[7]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 208.20. The fragmentation pattern would likely involve the loss of the methyl group (-CH₃) or the trifluoromethoxy group (-OCF₃).
Synthesis and Methodology
A logical and common route to synthesize 4-Trifluoromethoxythioanisole involves the S-methylation of the corresponding thiophenol precursor, 4-(trifluoromethoxy)thiophenol. This nucleophilic substitution reaction is generally high-yielding and straightforward.
Diagram: Synthetic Workflow
Caption: Proposed two-stage synthesis of 4-Trifluoromethoxythioanisole.
Experimental Protocol: S-Methylation of 4-(Trifluoromethoxy)thiophenol
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods outlined previously.
Materials:
-
4-(Trifluoromethoxy)thiophenol
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)thiophenol (1.0 eq).
-
Solvent and Base Addition: Dissolve the thiophenol in anhydrous acetone (approx. 10 mL per gram of thiophenol). Add anhydrous potassium carbonate (1.5 eq). The causality here is that K₂CO₃ is a mild base sufficient to deprotonate the acidic thiophenol to form the nucleophilic thiophenolate in situ, without promoting side reactions.
-
Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.2 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed. The use of a slight excess of the methylating agent ensures complete conversion of the thiophenolate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) by observing the disappearance of the starting thiophenol spot and the appearance of a new, less polar product spot. If the reaction is sluggish, it can be gently heated to reflux (approx. 56°C for acetone).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Redissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (to remove any unreacted acidic thiophenol), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Trifluoromethoxythioanisole.
-
Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Rationale
The reactivity of 4-Trifluoromethoxythioanisole is governed by the interplay between the electron-donating methylthio group and the electron-withdrawing trifluoromethoxy group.
Electrophilic Aromatic Substitution (EAS)
-
Directing Effects: The -SCH₃ group is an ortho-, para-director due to the ability of the sulfur lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. Conversely, the -OCF₃ group is strongly deactivating and considered a meta-director due to its powerful inductive electron withdrawal.[4]
-
Reactivity Rationale: In an EAS reaction (e.g., nitration, halogenation), the activating, ortho-, para-directing -SCH₃ group will dominate.[8][9] Therefore, substitution is expected to occur primarily at the positions ortho to the methylthio group. The strong deactivating effect of the -OCF₃ group will make the overall reaction slower than that of thioanisole itself.
Diagram: Directing Effects in EAS
Caption: Logical relationship of substituent effects on electrophilic substitution.
Oxidation at Sulfur
The sulfur atom of the methylthio group is susceptible to oxidation. This provides a key synthetic pathway to modify the molecule's properties.
-
To Sulfoxide: Treatment with a mild oxidizing agent, such as sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), will yield 4-(methylsulfinyl)-1-(trifluoromethoxy)benzene.
-
To Sulfone: Using stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will result in the formation of 4-(methylsulfonyl)-1-(trifluoromethoxy)benzene.
Applications in Drug Discovery and Agrochemicals
4-Trifluoromethoxythioanisole is primarily used as a synthetic intermediate. The trifluoromethoxy group is a bioisostere for other groups like chlorine or the isopropyl group, but with unique electronic properties and metabolic stability.[4]
-
Medicinal Chemistry: By incorporating this moiety, medicinal chemists can fine-tune the lipophilicity and metabolic profile of a drug candidate.[4][5] For example, converting a phenol to a trifluoromethoxy ether can block metabolic O-glucuronidation and increase cell penetration. The thioether can be further functionalized or oxidized to explore the structure-activity relationship (SAR) around that position.
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group imparts favorable properties to pesticides and herbicides, enhancing their potency and environmental persistence.[4]
Safety and Handling
While a specific safety data sheet (SDS) for 4-Trifluoromethoxythioanisole should always be consulted, general precautions for related organofluorine and sulfur compounds apply.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][12] Avoid contact with skin and eyes.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[11][13]
-
Toxicity: Compounds containing trifluoromethyl or trifluoromethoxy groups can exhibit unique toxicological properties and should be handled with care.[1]
Conclusion
4-Trifluoromethoxythioanisole is a strategically important molecule whose value lies in the predictable and powerful influence of its constituent functional groups. The trifluoromethoxy group offers enhanced stability and lipophilicity, while the methylthio group provides a versatile point for synthetic modification. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to effectively utilize this compound in the rational design of novel, high-value molecules for medicine and agriculture.
References
-
PubChem. (n.d.). Tetrafluoroethylene. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]
-
ProtonGuru. (2020). Electrophilic Aromatic Substitution (Nitration and Sulfonation). Retrieved from [Link]
-
PMC. (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated derivatives 3 and 4 based on (1R)‐(−)‐myrtenal 1. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2024). Total Synthesis of Streptothricin F with Brandon Miller. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Trifluoromethylthiocyanate (CAS 690-24-4). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Spectrum. Retrieved from [Link]
Sources
- 1. CAS 2546-45-4: 1-(Methylthio)-4-(trifluoromethoxy)benzene [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 4-(Trifluoromethoxy)thioanisole | CymitQuimica [cymitquimica.com]
- 7. gcms.cz [gcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
